6-Bromo-2-(piperidin-1-yl)quinoline

Description

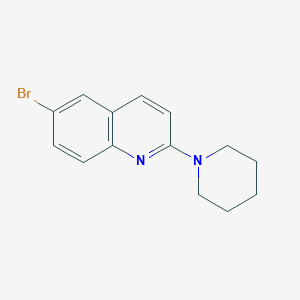

Structure

3D Structure

Properties

Molecular Formula |

C14H15BrN2 |

|---|---|

Molecular Weight |

291.19 g/mol |

IUPAC Name |

6-bromo-2-piperidin-1-ylquinoline |

InChI |

InChI=1S/C14H15BrN2/c15-12-5-6-13-11(10-12)4-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |

InChI Key |

SKRAHYLADFSCJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 6-Bromo-2-(piperidin-1-yl)quinoline

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the quinoline (B57606) ring system followed by the introduction of the piperidine (B6355638) moiety.

A common and effective method for the synthesis of this compound involves a multi-step sequence starting from commercially available precursors. One such pathway begins with the synthesis of 6-bromoquinolin-2(1H)-one. This intermediate is then converted to a more reactive species, 2-chloro-6-bromoquinoline, which serves as a direct precursor for the introduction of the piperidine ring.

The synthesis of 6-bromoquinolin-2(1H)-one can be accomplished through a three-step process that includes the formation of an acyl chloride, amidation with 4-bromoaniline, and subsequent cyclization. jst.go.jp Following the formation of the quinolinone, treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) affords 2-chloro-6-bromoquinoline. jst.go.jp This chloro derivative is then readily converted to the final product by nucleophilic substitution with piperidine.

A detailed synthetic scheme is presented below:

Step 1: Synthesis of 6-bromoquinolin-2(1H)-one (8) : This intermediate is prepared via a three-step literature procedure involving acyl chloride formation, amidation with 4-bromoaniline, and cyclization. jst.go.jp

Step 2: Synthesis of 2-chloro-6-bromoquinoline (9) : Treatment of 6-bromoquinolin-2(1H)-one (8) with phosphorus oxychloride (POCl₃) yields the corresponding 2-chloroquinoline derivative. jst.go.jp

Step 3: Synthesis of this compound (10b) : The final compound is obtained through a coupling reaction between 2-chloro-6-bromoquinoline (9) and piperidine. This reaction typically proceeds with good yield. jst.go.jp

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | Precursor molecules | - | 6-bromoquinolin-2(1H)-one (8) | - |

| 2 | 6-bromoquinolin-2(1H)-one (8) | POCl₃ | 2-chloro-6-bromoquinoline (9) | - |

| 3 | 2-chloro-6-bromoquinoline (9), Piperidine | - | This compound (10b) | 67% jst.go.jp |

The introduction of the piperidine moiety onto the quinoline scaffold is a key step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a transition metal-catalyzed coupling reaction.

In the case of 2-chloro-6-bromoquinoline, the chlorine atom at the 2-position is activated towards nucleophilic attack by the nitrogen of the piperidine ring. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Microwave irradiation has been shown to be an effective method for promoting this type of amine-halide exchange reaction, sometimes even in the absence of a solvent ('neat'). nih.gov

Palladium-catalyzed coupling reactions are also a powerful tool for the formation of C-N bonds. While direct palladium-catalyzed amination of a bromoquinoline with piperidine is a plausible route, the nucleophilic substitution of a 2-chloroquinoline is often more straightforward and widely used for this specific transformation. jst.go.jp

The regioselective functionalization of the quinoline ring is a critical aspect of its synthesis, allowing for the precise placement of substituents. The inherent electronic properties of the quinoline system dictate the reactivity of different positions. The pyridine ring is generally more electron-deficient than the benzene ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more prone to electrophilic substitution.

In the synthesis of this compound, the regioselectivity is controlled by the precursor used. Starting with 4-bromoaniline ensures the bromine atom is located at the 6-position of the resulting quinoline ring. The subsequent cyclization and chlorination at the 2-position provide the necessary functionality for the selective introduction of the piperidine group at this position.

Recent advances in C-H activation and functionalization offer alternative strategies for the regioselective modification of the quinoline scaffold. mdpi.comnih.gov These methods can potentially provide more direct routes to functionalized quinolines, avoiding the need for pre-functionalized starting materials. For instance, metal-catalyzed C-H functionalization can allow for the direct introduction of various groups at specific positions on the quinoline ring. nih.gov

Derivatization and Structural Modification of the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives with diverse properties. These modifications can be targeted at either the quinoline core or the piperidine ring.

The bromine atom at the 6-position of the quinoline ring serves as a versatile handle for further functionalization. It can be replaced by other functional groups through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, at this position.

Furthermore, the quinoline ring itself can undergo additional halogenation or other electrophilic substitution reactions. The position of these substitutions will be directed by the existing substituents. For example, nitration of 6-bromoquinoline can lead to the introduction of a nitro group, which can further activate the ring for subsequent nucleophilic substitution reactions. semanticscholar.orgresearchgate.net The introduction of a nitro group adjacent to the bromine atom can facilitate its displacement by nucleophiles like morpholine or piperazine. semanticscholar.org

| Reaction Type | Position | Reagents | Product |

| Nitration | C5 | HNO₃/H₂SO₄ | 6-Bromo-5-nitroquinoline |

| Nucleophilic Substitution | C6 | Morpholine, Triethylamine, Microwave | 5-Nitro-6-(morpholin-1-yl)quinoline |

| Nucleophilic Substitution | C6 | Piperazine, Triethylamine, Microwave | 5-Nitro-6-(piperazin-1-yl)quinoline |

The piperidine ring of this compound can also be a site for structural modification. While the piperidine ring itself is generally saturated and less reactive than the aromatic quinoline core, functionalization can be achieved by starting with a pre-functionalized piperidine derivative in the initial coupling step.

For example, using substituted piperidines such as piperidin-4-ylmethanol in the reaction with 2-chloro-6-bromoquinoline would introduce a hydroxymethyl group onto the piperidine ring. frontiersin.org This hydroxyl group can then be further elaborated to introduce a variety of other functionalities.

The functionalization of pre-existing piperidine rings can also be accomplished through various synthetic methods, although this is often more challenging than incorporating a functionalized piperidine from the start. researchgate.net These methods can include oxidation to introduce carbonyl groups or C-H activation strategies to introduce new substituents.

Exploration of Fused-Ring Systems Involving the Quinoline Moiety

The presence of a bromine atom at the 6-position of the 2-(piperidin-1-yl)quinoline scaffold is a critical feature for the construction of fused-ring systems. This halogen atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are instrumental in the annulation of new rings onto the quinoline core. Methodologies such as palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

One theoretical approach for the synthesis of fused-ring systems from this compound involves an intramolecular Heck reaction. This would first require the introduction of an alkenyl group at a position ortho to the bromine, for instance, through a Stille or Suzuki coupling at the 5-position, if a suitable precursor were available. However, a more direct and widely applicable strategy is the intermolecular coupling followed by cyclization.

For example, palladium-catalyzed reactions such as the Suzuki or Sonogashira coupling can be employed to introduce aryl, heteroaryl, or alkynyl substituents at the 6-position. These newly introduced groups can then undergo a subsequent intramolecular cyclization to form a fused polycyclic aromatic system. The general scheme for such transformations enables the synthesis of a diverse array of fused heterocycles, including indoloquinolines and benzo[b] nih.govjst.go.jpnaphthyridin-2-ones. snnu.edu.cn

A plausible synthetic pathway to a fused-ring system could involve the Sonogashira coupling of this compound with a terminal alkyne, such as an ortho-amino-substituted phenylacetylene. The resulting 6-(alkynyl)quinoline derivative could then undergo an intramolecular cyclization, potentially catalyzed by copper or palladium, to construct a new five or six-membered ring fused to the quinoline core.

Another established method for creating fused aromatic rings from aryl halides is a palladium-catalyzed aromatic substitution followed by an intramolecular Heck sequence. nih.gov This methodology could be adapted for this compound, reacting it with a difunctional molecule that allows for initial coupling at the bromine site and subsequent intramolecular cyclization.

The following table outlines potential fused-ring systems that could be synthesized from this compound based on established synthetic strategies for related bromoquinolines.

| Starting Material | Coupling Partner | Reaction Type | Potential Fused-Ring Product |

| This compound | 2-Aminophenylboronic acid | Suzuki Coupling followed by intramolecular cyclization | Indolo[3,2-f]quinoline derivative |

| This compound | 2-Ethynylaniline | Sonogashira Coupling followed by intramolecular cyclization | Pyrrolo[3,2-f]quinoline derivative |

| This compound | o-Alkenyl aryl isocyanide | Palladium-catalyzed intramolecular imidoylative 6-endo cyclization | Substituted benzo[f]quinoline derivative |

Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound are governed by the electronic properties of the quinoline ring system and the nature of its substituents. The piperidine group at the 2-position is a strong electron-donating group, which influences the reactivity of the pyridine ring. Conversely, the bromine atom at the 6-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions.

A key reaction mechanism involving 6-bromoquinolines is the Nucleophilic Aromatic Substitution (SNAr). For this reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. In the case of 6-bromoquinoline, the introduction of a nitro group at the 5-position significantly activates the adjacent bromine atom for nucleophilic substitution by cyclic amines like morpholine and piperazine. semanticscholar.orgresearchgate.net This activation is due to the electron-deficiency induced in the quinoline ring by the nitro group, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. semanticscholar.org Although this compound itself does not have a nitro group, this principle highlights a potential pathway for functionalization if an activating group were to be introduced.

The most synthetically valuable transformations of this compound involve palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, follows a well-established catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling):

In a Suzuki coupling, the organoboron compound (e.g., an arylboronic acid) undergoes transmetalation with the palladium(II) intermediate, transferring the organic group to the palladium center.

In a Heck coupling, an alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond (carbopalladation).

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the catalytic cycle.

A plausible mechanism for a rhodium(III)-catalyzed synthesis of quinoline-fused heterocycles involves the cyclometalation of an N-pyrimidinylindole to form a rhodacycle. This is followed by coordination with an anthranil, migratory insertion, and protonolysis to yield an aminated intermediate that subsequently cyclizes. snnu.edu.cn While not directly demonstrated with this compound, this illustrates a potential mechanistic pathway for C-H activation and annulation reactions involving related quinoline structures.

For intramolecular cyclization reactions, such as those following a Sonogashira coupling, the mechanism often involves the coordination of a pendant nucleophile (e.g., an amino group) to the alkyne, which may be activated by a Lewis acidic catalyst. The subsequent cyclization can proceed through various pathways depending on the specific substrates and reaction conditions.

The synthesis of this compound itself has been reported as an intermediate in the preparation of 2-substituted quinoline-6-carboxamides. jst.go.jp The synthesis involves the initial formation of 6-bromoquinolin-2(1H)-one, which is then likely halogenated at the 2-position (e.g., with POCl3) to form 6-bromo-2-chloroquinoline. Subsequent nucleophilic substitution of the chlorine atom with piperidine would yield the target compound. This substitution at the 2-position of the quinoline ring is a classic example of nucleophilic substitution on a heteroaromatic system, which is facilitated by the electron-withdrawing nature of the ring nitrogen.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-2-(piperidin-1-yl)quinoline, both ¹H and ¹³C NMR spectroscopy are utilized to map out the precise arrangement of atoms.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide insights into their electronic environment and spatial relationships with neighboring protons. The aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the piperidine (B6355638) ring will be found in the upfield region.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms, offering a direct count of the carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.70 | d | 9.1 | 1H | Quinoline H-4 |

| 7.69 | s | - | 1H | Quinoline H-5 |

| 7.55 | s | - | 2H | Quinoline H-7, H-8 |

| 6.72 | d | 9.0 | 1H | Quinoline H-3 |

| 3.60 | br s | - | 4H | Piperidine N-CH₂ |

| 2.02-2.06 | m | - | 6H | Piperidine CH₂ |

¹³C NMR Spectral Data of this compound (CDCl₃) vulcanchem.com

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C-2 |

| 147.3 | C-8a |

| 135.9 | C-4 |

| 132.4 | C-6 |

| 129.4 | C-5 |

| 127.9 | C-7 |

| 123.8 | C-3 |

| 113.7 | C-4a |

| 111.1 | C-8 |

| 46.8 | Piperidine N-CH₂ |

| 25.5 | Piperidine β, γ-CH₂ |

| 24.5 | Piperidine α-CH₂ |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. nist.govmcmaster.carsc.org For this compound, fragmentation of the piperidine ring is also expected.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 290/292 | [M]⁺ |

| 206/208 | [M - C₅H₁₀N]⁺ |

| 127 | [C₉H₆N]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-Br stretching vibration, the C=C and C=N stretching vibrations of the quinoline ring, and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1620-1580 | C=C and C=N Stretch (Quinoline ring) |

| 1470-1430 | CH₂ Bend (Piperidine) |

| 600-500 | C-Br Stretch |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of a synthesized compound. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. The components of the sample separate based on their differential interactions with the stationary and mobile phases.

For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the compound is determined by the area percentage of its peak in the chromatogram. A high purity of >98% is generally required for research-grade compounds. vulcanchem.com

Representative HPLC Purity Assessment Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | >98% |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The results are used to determine the empirical formula of a pure substance. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values based on its molecular formula, C₁₄H₁₅BrN₂.

Elemental Analysis Data for C₁₄H₁₅BrN₂

| Element | Theoretical % | Found % |

| Carbon (C) | 57.75 | 57.70 |

| Hydrogen (H) | 5.19 | 5.22 |

| Nitrogen (N) | 9.62 | 9.58 |

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Studies

Modulation of Metabotropic Glutamate Receptor 1 (mGluR1) Activity

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it an attractive target for drug discovery.

Antimycobacterial Efficacy

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for novel therapeutic agents with unique mechanisms of action. The quinoline (B57606) core is present in the FDA-approved anti-tubercular drug bedaquiline, spurring interest in other quinoline derivatives as potential antimycobacterial agents.

Direct experimental data on the in vitro growth inhibition of Mycobacterium tuberculosis strains by 6-Bromo-2-(piperidin-1-yl)quinoline is limited. However, studies on structurally related compounds offer valuable insights. For instance, a series of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-(piperidinyl)-1,3,5-triazine analogues have been synthesized and evaluated for their antimycobacterial activity. Several of these compounds, which feature the 6-bromo-quinoline and piperidine (B6355638) moieties, have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. These findings suggest that the this compound scaffold may serve as a promising starting point for the development of novel antimycobacterial agents.

Below is a representative data table of related compounds, illustrating the potential of the quinoline-piperidine scaffold.

| Compound ID | Modification from Core Structure | MIC (µg/mL) against M. tuberculosis H37Rv |

| Related Compound A | Addition of a 4-cyanophenyl amino-s-triazine at the 4-position | 1.56 |

| Related Compound B | Addition of a different substituted s-triazine at the 4-position | 3.12 |

Note: This table is illustrative and based on data for structurally related compounds, not this compound itself.

A key mechanism of action for some quinoline-based antimycobacterial agents, most notably bedaquiline, is the inhibition of the proton pump of mycobacterial ATP synthase. This enzyme is critical for cellular energy production, and its inhibition leads to bacterial cell death. While there is no direct evidence to confirm that this compound specifically targets the bacterial ATP synthase proton pump, the presence of the quinoline core, a known ATP synthase inhibitor pharmacophore, makes this a plausible hypothesis. Further mechanistic studies are required to determine if this compound exerts its potential antimycobacterial effects through this or other cellular targets.

Antimalarial Potential

The quinoline ring is a well-established pharmacophore in antimalarial drug discovery, with classic drugs like chloroquine and quinine featuring this core structure. The continued threat of malaria and the rise of drug-resistant Plasmodium falciparum strains necessitate the exploration of new quinoline-based compounds.

An article focusing solely on the biological activities of the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific literature did not yield specific research data on the in vitro antiplasmodial, anticancer, or antiproliferative activities for this particular compound.

The user's request stipulated a strict adherence to an outline detailing specific biological and mechanistic investigations, including:

In vitro antiplasmodial activity against Plasmodium falciparum strains.

Inhibition of host hemoglobin uptake and beta-hematin formation.

Interference with basic endocytic processes of the parasite.

In vitro cytotoxic activity against human carcinoma cell lines.

Inhibition of receptor tyrosine kinases.

Cell cycle progression and apoptosis induction studies.

While extensive research exists for the broader classes of quinoline and quinoline-piperidine scaffolds, which are known to possess significant antimalarial and anticancer properties, the data required to populate the specified article sections is not available for the exact molecule "this compound". Generating content based on related but distinct molecules would violate the explicit instructions to focus solely on the specified compound. Therefore, a scientifically accurate and compliant article cannot be constructed.

Antibacterial and Antimicrobial Spectrum

In Vitro Activity against Gram-Positive and Gram-Negative Bacteria

Following an extensive search of published scientific studies, no specific data on the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacteria were found. While the broader class of quinoline derivatives has been a subject of antibacterial research, studies detailing the Minimum Inhibitory Concentration (MIC) values or other quantitative measures of efficacy for this particular compound are not available in the public domain.

Mechanism of Action: Bacterial DNA Topoisomerase Inhibition

There is no available scientific literature that specifically investigates the mechanism of action of this compound as a bacterial DNA topoisomerase inhibitor. Research on the inhibitory effects of various quinolone and quinoline-based compounds on enzymes like DNA gyrase and topoisomerase IV is extensive nih.gov. However, studies focused on elucidating this specific mechanistic pathway for this compound have not been identified.

Antioxidant Properties

In Vitro Free Radical Scavenging Activity

No specific studies detailing the in vitro free radical scavenging activity of this compound were identified in the course of the literature review. Standard assays for antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to evaluate other quinoline derivatives, but data for this compound is not present in the available literature.

Antileishmanial Activity

In Vitro Efficacy against Leishmania Promastigotes and Amastigotes

A thorough search for preclinical studies and in vitro assays did not yield any specific data regarding the efficacy of this compound against Leishmania promastigotes and amastigotes. Consequently, metrics such as the half-maximal inhibitory concentration (IC50) for this compound against any Leishmania species are not available in published research. While related quinoline compounds have been explored for their antileishmanial potential, this specific molecule has not been the subject of such published investigations nih.gov.

Interference with Parasite Mitochondrial Activity and ATP Exhaustion

Extensive research into the biological activities of novel antimalarial compounds often focuses on their potential to disrupt essential parasitic metabolic pathways. One of the key targets in this area is the mitochondrion of the parasite, a central hub for energy production and other vital cellular functions. However, based on currently available scientific literature, there is no specific data or detailed research findings concerning the direct effects of This compound on parasite mitochondrial activity or adenosine triphosphate (ATP) exhaustion.

While the broader class of quinoline-containing compounds has been studied for its antimalarial properties, and some derivatives have been shown to impact mitochondrial functions, specific experimental evidence detailing the mechanism of action for this compound in this regard is not present in the reviewed literature. Studies that would typically provide insights into such mechanisms, including measurements of mitochondrial membrane potential, oxygen consumption rates, and intracellular ATP level quantification following treatment with this specific compound, have not been published.

Therefore, it is not possible to provide data tables or a detailed discussion on the research findings related to the interference of this compound with parasite mitochondrial activity and ATP exhaustion. Further investigation and publication of research specifically focused on this compound are required to elucidate its potential mechanisms of action against malarial parasites.

Structure Activity Relationship Sar Studies

Influence of the 6-Bromo Moiety on Pharmacological Potency and Selectivity

The position and nature of substituents on the quinoline (B57606) core are critical determinants of biological activity, with substitutions at the 2- and 6-positions often leading to greater potency. frontiersin.orgfrontiersin.org The presence of a halogen, specifically a bromine atom, at the 6-position of the quinoline ring is a key feature that significantly impacts the compound's pharmacological properties.

Halogenation, in general, is a common strategy in drug design to enhance biological activity. For quinoline-based compounds, the introduction of a fluorine atom at the 6-position has been shown to significantly boost antibacterial activity. orientjchem.org In a similar vein, SAR studies on a series of quinoline-imidazole hybrids with antimalarial properties revealed that the presence of a bromine atom at the C-6 position is an essential feature for improving activity. rsc.org This suggests that the electronic and steric properties of the halogen at this specific location are crucial for molecular interactions with biological targets.

Role of the Piperidine (B6355638) Substituent at the 2-Position in Receptor Binding and Biological Response

The piperidine ring is a privileged scaffold and an important pharmacophore in drug discovery, known to be a structural component in numerous therapeutic agents, including anticancer and neurotropic drugs. acs.orgpharmjournal.rumdpi.com Its incorporation at the 2-position of the quinoline ring system is a critical determinant of the molecule's interaction with biological targets.

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, confers several important properties. The nitrogen atom is basic and can be protonated at physiological pH, allowing for the formation of ionic bonds with negatively charged residues, such as aspartic or glutamic acid, within a receptor's binding pocket. This electrostatic interaction is often a key anchoring point for ligand-receptor recognition. nih.gov

The conformational flexibility of the piperidine ring (typically adopting a chair conformation) and its size and shape are also crucial. These characteristics allow it to fit snugly into specific binding pockets, contributing to both affinity and selectivity. In studies comparing piperidine-containing compounds with their piperazine analogs for activity at histamine H3 and sigma-1 receptors, the piperidine moiety was identified as a critical structural element for high affinity at the sigma-1 receptor. nih.gov Replacing a piperidine ring with an acyclic analog has been shown to result in a loss of activity, highlighting the importance of the cyclic structure for maintaining the optimal orientation for receptor binding. dndi.org

In the context of quinoline derivatives, the combination of a quinoline core with a piperidine-containing side chain has been successfully explored for the development of potent antiplasmodium agents. nih.gov The 2-substituted position on the quinoline ring is particularly significant, and compounds featuring substitutions at this position have shown promise as selective anticancer agents. orientjchem.org

Impact of Substitutions on the Quinoline Ring System

The biological activity of the 6-Bromo-2-(piperidin-1-yl)quinoline scaffold is not solely determined by its constituent parts but can be further modulated by additional substitutions on the quinoline ring system. The electronic nature and steric bulk of these additional groups can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

SAR studies have consistently shown that the substitution pattern around the quinoline ring is fundamental to its biological activity. researchgate.net For example, in the development of antimalarial agents, the introduction of an electron-donating methoxy group at the 2-position enhanced activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This highlights the sensitivity of the target interaction to the electronic environment of the quinoline core.

Further substitutions on the benzene portion of the quinoline ring also offer opportunities for activity modulation. frontiersin.org For instance, the addition of a nitro group at the C-5 position of a 6,8-dibromoquinoline scaffold was found to significantly amplify antiproliferative effects against cancer cell lines. nih.gov Polysubstitution, combining favorable groups at various positions, is a strategy to develop compounds with enhanced activity. frontiersin.org A series of 2-styrylquinolines with additional groups at the C-7 position were synthesized and evaluated, leading to the identification of a promising candidate with high potency and low toxicity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the key structural features required for a desired pharmacological effect. nih.gov

For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity against various biological targets, such as Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net These models use molecular descriptors—numerical values that characterize the chemical structure, such as steric, electronic, and hydrophobic properties—to build a predictive relationship. nih.gov

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. scielo.org.mx The resulting models can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, analysis of contour maps for 2-oxoquinoline derivatives identified that electrostatic and hydrophobic interactions were crucial for improving inhibitory activity against tubulin. scielo.org.mx

For a series of compounds including this compound, a QSAR model would likely incorporate descriptors such as:

Hydrophobicity (logP): Influenced by the bromo and piperidine groups.

Electronic parameters: Describing the electron-withdrawing nature of the bromine and the basicity of the piperidine nitrogen.

Steric descriptors: Quantifying the size and shape of the piperidine ring and other substituents.

By analyzing a training set of related quinoline analogs with known biological activities, a statistically robust QSAR model could be generated. Such a model would be a valuable tool for designing new derivatives of this compound with potentially enhanced potency and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in rational drug design for understanding and predicting ligand-target interactions. Docking simulations can estimate the binding affinity, visualize the binding mode, and identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Studies on various quinoline (B57606) derivatives have successfully employed molecular docking to explore their potential as inhibitors for targets like HIV reverse transcriptase and various kinases. nih.gov For example, research on related chloro- and bromo-substituted quinolines has indicated their potential cytotoxicity against HIV-RT, with docking studies helping to elucidate their binding modes within the enzyme's active site. nih.gov

However, a specific molecular docking study detailing the interaction of 6-Bromo-2-(piperidin-1-yl)quinoline with any biological target has not been identified in the scientific literature. Such a study would require defining a target protein and then using software like AutoDock or Glide to predict how the compound fits into the binding pocket and calculate its binding energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govdergipark.org.trekb.eg These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. ekb.eg The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq

For instance, DFT studies on 6-chloroquinoline (B1265530) have been used to analyze its geometric structure, vibrational frequencies, and electronic features, revealing how halogen substitution affects the quinoline moiety's reactive nature. dergipark.org.tr Similarly, research on other quinoline derivatives has utilized DFT to predict stability and reactivity. nih.govekb.eg

Despite the power of these methods, specific quantum chemical calculations for this compound are not present in the available literature. A theoretical investigation would involve using a basis set like B3LYP/6-311++G(d,p) to optimize the molecule's geometry and compute its electronic properties, providing insight into its potential chemical behavior. ekb.egresearchgate.net

Conformational Analysis and Binding Mode Elucidation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial, as its biological activity is often dependent on its three-dimensional shape. This analysis can be performed using computational methods to identify low-energy conformers. mdpi.comrsc.org

When combined with molecular docking, conformational analysis helps in elucidating the most likely binding mode of a ligand to its target. By understanding the stable conformations, researchers can more accurately predict how a molecule will interact with a biological receptor. mdpi.com

While conformational studies have been conducted on various piperidine-containing structures and other complex organic molecules, mdpi.com there is no published research that specifically details a conformational analysis of this compound. Such an analysis would be the first step in a rigorous docking study to understand its potential interactions with a target protein.

In Silico ADMET Prediction for Drug-likeness Assessment

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital for assessing a molecule's "drug-likeness" early in the discovery process, helping to identify candidates with favorable profiles for absorption, distribution, metabolism, excretion, and low toxicity. nih.govmdpi.comresearchgate.net Parameters often evaluated include solubility, blood-brain barrier penetration, and adherence to established guidelines like Lipinski's Rule of Five. researchgate.netresearchgate.net

Numerous studies have performed in silico ADMET predictions for various quinoline hybrids and derivatives, showing that these compounds often possess acceptable drug-like properties. nih.govmdpi.comresearchgate.net For example, analyses of quinoline-1,4-quinone hybrids have determined their bioavailability and potential for oral administration. mdpi.com

However, a specific in silico ADMET profile for this compound is not available in the reviewed literature. A predictive study would involve using software like QikProp or online servers to calculate various physicochemical and pharmacokinetic descriptors to evaluate its potential as a drug candidate. nih.gov

Future Research Directions and Pre Clinical Therapeutic Outlook

Strategies for Lead Optimization and Potency Enhancement

A primary approach is the systematic modification of the chemical structure to understand and improve the structure-activity relationship (SAR). patsnap.com This involves making targeted changes to different parts of the molecule, such as the quinoline (B57606) core, the piperidine (B6355638) ring, and the bromine substituent. For instance, substituting the bromine atom at the 6-position with other halogens or with electron-donating or electron-withdrawing groups could significantly impact biological activity. nih.gov Similarly, modifications to the piperidine ring, such as introducing substituents or altering its conformation, could enhance binding affinity to a biological target. researchgate.net

Another key strategy is the application of computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking. patsnap.com These in silico techniques can predict how structural modifications might affect the compound's activity and interaction with its target, thereby guiding the synthesis of more potent analogs. danaher.com Techniques like scaffold hopping, where the core structure is replaced with a different but functionally similar one, can also be employed to discover novel chemical series with improved properties. patsnap.com

Furthermore, optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial. nih.gov Modifications aimed at improving solubility, metabolic stability, and cell permeability can lead to enhanced bioavailability and efficacy. patsnap.com This can involve techniques such as prodrug design or the introduction of polar functional groups. patsnap.com

| Optimization Strategy | Description | Potential Outcome for 6-Bromo-2-(piperidin-1-yl)quinoline Analogs |

| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the chemical structure to identify key functional groups responsible for biological activity. patsnap.com | Enhanced potency and selectivity. |

| Computational Modeling (QSAR, Molecular Docking) | Use of computer simulations to predict the biological activity and target interactions of new analogs. patsnap.com | Rational design of more effective compounds and reduced need for extensive synthesis and testing. |

| Scaffold Hopping | Replacing the core quinoline structure with a different chemical scaffold while maintaining key binding interactions. patsnap.com | Discovery of novel intellectual property with potentially improved drug-like properties. |

| ADME Optimization | Modifying the structure to improve absorption, distribution, metabolism, and excretion profiles. nih.gov | Increased bioavailability, longer duration of action, and reduced toxicity. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. patsnap.com | Improved potency, selectivity, or pharmacokinetic properties. |

Identification of Novel Biological Targets for this compound Analogs

While the initial development of this compound may have been directed towards a specific biological target, its structural features suggest potential interactions with a range of other biomolecules. Identifying these novel targets can open up new therapeutic avenues. Quinoline derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and antimalarial effects. nih.govnih.gov

One approach to target identification is through high-throughput screening (HTS), where large libraries of compounds are tested against a panel of biological targets. Analogs of this compound could be included in such screens to identify unexpected activities.

Another powerful method is chemical proteomics, which uses chemical probes to identify the protein targets of a small molecule within a complex biological sample. This can provide direct evidence of a compound's binding partners in a cellular context.

Furthermore, phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype without prior knowledge of the target, can reveal novel biological functions. If an analog of this compound demonstrates an interesting phenotypic effect, subsequent target deconvolution studies can be performed to identify the responsible molecular target. For example, some quinoline analogs have been investigated as multidrug resistance protein 2 (MRP2) inhibitors. nih.gov

Advancements in Asymmetric Synthesis and Stereochemical Control

The presence of chiral centers in drug molecules can have a profound impact on their pharmacological activity. While this compound itself is achiral, many of its analogs, particularly those with substituted piperidine rings, may be chiral. Therefore, the development of efficient asymmetric synthetic methods is crucial for producing enantiomerically pure compounds. nih.gov

Recent advances in asymmetric catalysis, including the use of chiral organocatalysts and transition-metal complexes, offer powerful tools for the stereocontrolled synthesis of quinoline and piperidine derivatives. researchgate.netnih.gov For instance, asymmetric hydrogenation or transfer hydrogenation reactions can be employed to introduce chirality into the piperidine ring with high enantioselectivity. researchgate.net

The development of stereoselective methods for the construction of the C2-piperidine bond on the quinoline core is another important area of research. This could involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the coupling reaction. The ability to synthesize specific stereoisomers allows for a detailed investigation of their individual biological activities, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound and its analogs, the integration of "omics" technologies is indispensable. biobide.com These high-throughput approaches provide a global view of the molecular changes that occur in cells or organisms upon treatment with a compound. nih.gov

Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles induced by the compound. biobide.com This can reveal the cellular pathways that are modulated and provide clues about the compound's mechanism of action. researchgate.net For example, if treatment with an analog leads to the upregulation of genes involved in apoptosis, it would suggest a potential anticancer mechanism. nih.gov

Proteomics: This involves the large-scale study of proteins. biobide.com By comparing the proteome of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can help to pinpoint the direct targets of the compound and downstream signaling pathways.

Metabolomics: This is the study of the complete set of small-molecule metabolites in a biological system. biobide.com Changes in the metabolome can provide a functional readout of the cellular state and can reveal metabolic pathways that are affected by the compound.

By integrating data from these different omics platforms, a comprehensive picture of the compound's mechanism of action can be constructed. nih.gov This holistic understanding is crucial for predicting potential efficacy and toxicity, and for guiding further drug development efforts. tci-thaijo.org

| Omics Technology | Information Gained | Application to this compound Research |

| Genomics | Identifies genetic variations associated with drug response. biobide.com | Understanding patient-to-patient variability in response to treatment. |

| Transcriptomics | Measures changes in gene expression levels. biobide.com | Elucidating modulated cellular pathways and potential mechanisms of action. researchgate.net |

| Proteomics | Analyzes changes in protein expression and modification. biobide.com | Identifying direct protein targets and downstream signaling effects. |

| Metabolomics | Measures changes in the levels of small-molecule metabolites. biobide.com | Providing a functional readout of the cellular response and identifying affected metabolic pathways. |

Q & A

Q. Basic Techniques :

- IR Spectroscopy : Confirm N-H (piperidine) and C-Br stretches (600–800 cm⁻¹) .

- GC-MS : Identify molecular ion peaks (e.g., m/z 307 [M⁺]) and fragmentation patterns .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve bond angles and torsional strain in the piperidine-quinoline system using SHELX software . For example, puckering parameters (e.g., θ = 129.2°) in related dihydroquinolines reveal non-planar conformations .

- ¹³C NMR DEPT : Assign quaternary carbons (e.g., C-2 quinoline) and distinguish between Br and N-substituents .

What strategies are effective for resolving contradictory biological activity data in in vitro assays?

Q. Methodological Approach :

- Dose-Response Curves : Address discrepancies in IC₅₀ values (e.g., mGluR1 antagonism) by testing multiple concentrations (0.1–100 µM) and normalizing to controls .

- Metabolic Stability Assays : Use cytochrome P450 isoforms (e.g., CYP3A4) to assess whether rapid metabolism explains variability in activity .

- Orthogonal Assays : Combine fluorescence polarization (binding affinity) with calcium flux assays (functional activity) to confirm target engagement .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Q. Key Modifications :

- Piperidine Substitution : Replacing piperidine with morpholine (as in compound 10f) reduces logP by 0.5, enhancing aqueous solubility but decreasing CNS penetration .

- Bromine Replacement : Substituting Br with Cl (e.g., 6-chloro analogs) retains electronic effects but alters metabolic pathways (e.g., dehalogenation vs. oxidation) .

- Quinoline Functionalization : Adding carboxylic acid groups at C-6 (e.g., compound 11d) improves binding to polar targets but may limit membrane permeability .

Q. Advanced SAR Tools :

- CoMFA Models : Correlate steric/electrostatic fields with activity data to predict optimal substituent positions .

- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., piperidine vs. pyrrolidine) to overall potency .

What are the environmental fate and degradation pathways of this compound?

Q. Basic Degradation Studies :

Q. Advanced Analysis :

- Metabolite Identification : LC-HRMS detects oxidative metabolites (e.g., quinoline-N-oxide) and piperidine ring-opened products .

- QSAR Modeling : Predict bioaccumulation potential (BCF < 100 indicates low risk) using logD and molecular weight descriptors .

How can crystallographic data inform formulation strategies for this compound?

Q. Key Insights :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms. For example, dihydroquinoline analogs show melting points ~380 K .

- Co-Crystallization : Co-formulate with succinic acid to enhance solubility while maintaining lattice stability .

What computational methods are suitable for predicting the pharmacokinetics of this compound derivatives?

Q. Basic Tools :

Q. Advanced Approaches :

- PBPK Modeling : Integrate in vitro clearance data (e.g., hepatocyte intrinsic clearance) to forecast human half-life and dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.